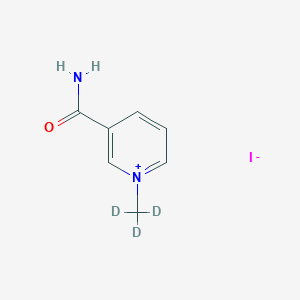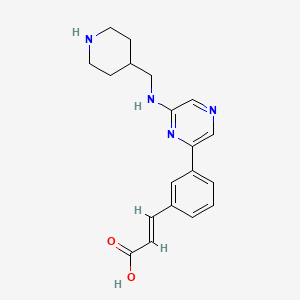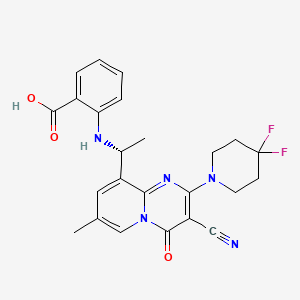![molecular formula C19H17NO4 B15136009 Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate](/img/structure/B15136009.png)
Methyl 4-[(1,4-dihydroxy-2-naphthyl)methylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ALR-38 is a compound known for its role as a 5-lipoxygenase (5-LOX) inhibitor with significant anti-inflammatory activity. It effectively reduces reactive oxygen species levels in neutrophils, making it a valuable compound in the field of inflammation research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ALR-38 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques such as condensation reactions, cyclization, and purification steps to achieve the desired purity and yield .
Industrial Production Methods
Industrial production of ALR-38 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality and purity, and implementing efficient purification methods. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
ALR-38 undergoes various chemical reactions, including:
Oxidation: ALR-38 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in ALR-38.
Substitution: Substitution reactions can introduce different substituents into the ALR-38 molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce a range of analogs with different properties .
Aplicaciones Científicas De Investigación
ALR-38 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of 5-lipoxygenase and its role in various chemical pathways.
Biology: Investigated for its effects on cellular processes, particularly in reducing reactive oxygen species levels in neutrophils.
Medicine: Explored for its potential therapeutic applications in treating inflammatory diseases due to its anti-inflammatory properties.
Mecanismo De Acción
ALR-38 exerts its effects by inhibiting the enzyme 5-lipoxygenase, which plays a crucial role in the biosynthesis of leukotrienes from arachidonic acid. By inhibiting this enzyme, ALR-38 reduces the production of leukotrienes, which are mediators of inflammation. This inhibition leads to a decrease in inflammatory responses and a reduction in reactive oxygen species levels in neutrophils .
Comparación Con Compuestos Similares
Similar Compounds
ALR-6: Another 5-lipoxygenase inhibitor with potential anti-inflammatory properties.
ALR-27: A compound that shows potential as a 5-lipoxygenase-activating protein inhibitor.
Uniqueness of ALR-38
ALR-38 is unique due to its high selectivity for 5-lipoxygenase and its potent anti-inflammatory activity. Unlike some other inhibitors, ALR-38 does not exhibit activity towards other enzymes involved in eicosanoid biosynthesis, making it a highly specific inhibitor .
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
methyl 4-[(1,4-dihydroxynaphthalen-2-yl)methylamino]benzoate |
InChI |
InChI=1S/C19H17NO4/c1-24-19(23)12-6-8-14(9-7-12)20-11-13-10-17(21)15-4-2-3-5-16(15)18(13)22/h2-10,20-22H,11H2,1H3 |
Clave InChI |
VCIGMSXFBWIQPP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NCC2=C(C3=CC=CC=C3C(=C2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


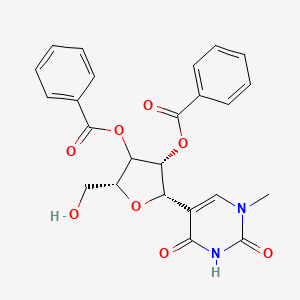
![6-[1,1-Dideuterio-2-[2,2,6,6-tetradeuterio-1-(6-methylpyridazin-3-yl)piperidin-4-yl]ethoxy]-3-ethoxy-1,2-benzoxazole](/img/structure/B15135928.png)
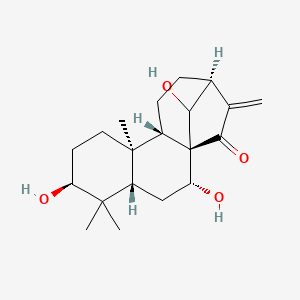

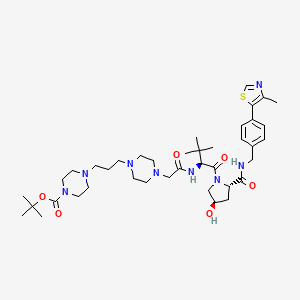
![2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B15135959.png)
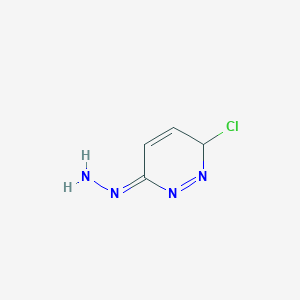
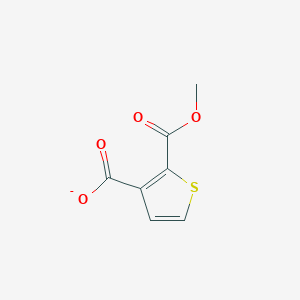

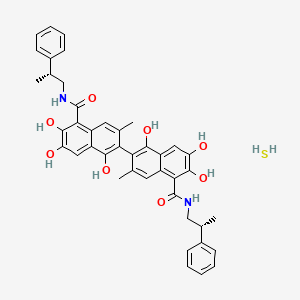
![(2S)-2-[[(1S)-5-[3-[4-[8-[4-[bis[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]amino]phenyl]-5lambda4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaen-2-yl]-N-[3-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-oxopropyl]anilino]propanoylamino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B15135974.png)
